![molecular formula C8H9N3O2S B13094327 7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13094327.png)
7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that contains both thiadiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot synthesis. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically involves the use of bis-(2,4,6-trichlorophenyl) malonate with 2-aminothiazole and 2-amionothiadiazole derivatives under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the process.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazole compounds, including 7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that certain thiadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation. For instance, compounds derived from phenolic acids demonstrated notable antiproliferative activity against human lung cancer (A549) and leukemia (HL-60) cell lines . This suggests that the compound may serve as a potential lead in the development of new anticancer agents.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known to possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways, making these compounds valuable in the fight against resistant strains of bacteria .
Cosmetic Formulations
In the field of cosmetics, this compound has potential applications in topical formulations due to its skin-soothing properties. Its inclusion in creams and lotions may enhance skin hydration and provide anti-inflammatory benefits. The compound's ability to penetrate the skin barrier could facilitate the delivery of other active ingredients in cosmetic products .
Wound Healing
Studies have highlighted the efficacy of thiadiazole derivatives in promoting wound healing. Formulations containing these compounds have shown improved rates of wound contraction and skin regeneration in animal models. This is attributed to their ability to enhance cellular proliferation and migration at the wound site .
Case Study: Anticancer Activity
In a study published on the cytotoxic properties of thiadiazole derivatives, researchers synthesized several compounds based on the thiadiazole framework and evaluated their effects on cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range against A549 cells, indicating strong anticancer potential .
Case Study: Cosmetic Application
A recent formulation study explored the incorporation of thiadiazole derivatives into moisturizing creams aimed at enhancing skin hydration and reducing irritation. Clinical trials demonstrated that participants using the cream showed significant improvement in skin hydration levels compared to a control group over a four-week period .
Mechanism of Action
The mechanism of action of 7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one as an acetylcholinesterase inhibitor involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidin-5-one: Similar in structure but lacks the thiadiazole ring.
Thiadiazolo[3,2-a]pyrimidine-6-carboxylate: Contains a carboxylate group, which imparts different chemical properties.
Dihydro-5H-furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-one: A fused heterocyclic compound with different biological activities.
Uniqueness
7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor further distinguishes it from similar compounds.
Biological Activity
7-Hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound belonging to the thiadiazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole with various reagents under controlled conditions. The compound can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity .
Biological Activity
The biological activities of this compound include:
1. Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance:
- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria: Showed activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi: Displayed efficacy against Candida albicans .
2. Anticancer Activity
In vitro studies have shown that certain derivatives possess potent cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). The IC50 values for these compounds ranged from 5.69 to 9.36 µM against MCF-7 cells . The structure-activity relationship (SAR) indicates that modifications at specific positions enhance anticancer efficacy.
3. Anti-inflammatory and Antiallergic Properties
The compound has been investigated for its potential anti-inflammatory effects. It is suggested that it may inhibit pathways involved in allergic responses and inflammation, making it a candidate for treating allergic diseases like bronchial asthma and allergic rhinitis .
4. Other Biological Activities
Additional studies have indicated that thiadiazolo-pyrimidine derivatives may exhibit antioxidant properties and potential as PARP1 inhibitors and STAT3 inhibitors, which are relevant in cancer therapy .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of thiadiazolo-pyrimidine derivatives, compounds were tested against a panel of bacterial strains. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced activity against both gram-positive and gram-negative bacteria .
Case Study 2: Anticancer Efficacy
A series of synthesized derivatives were evaluated for cytotoxicity using the MTT assay across multiple cancer cell lines. The findings revealed a strong correlation between structural modifications and increased cytotoxicity, particularly in compounds with electrophilic substituents .
Properties
Molecular Formula |
C8H9N3O2S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
7-hydroxy-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O2S/c1-2-3-6-10-11-7(13)4-5(12)9-8(11)14-6/h4,12H,2-3H2,1H3 |
InChI Key |
PIHFCJOWQGCUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=O)C=C(N=C2S1)O |
Origin of Product |
United States |
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